molecular formula C19H12BrN3O B2943122 N-(3-bromophenyl)phenazine-1-carboxamide CAS No. 923216-69-7

N-(3-bromophenyl)phenazine-1-carboxamide

Cat. No. B2943122
CAS RN: 923216-69-7
M. Wt: 378.229
InChI Key: UDKXBZVCGVRHIA-UHFFFAOYSA-N
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Description

Phenazine-1-carboxamide is an aromatic amide that is phenazine substituted at C-1 with a carbamoyl group . It is a member of phenazines, an aromatic amide, and a monocarboxylic acid amide . Phenazines are a large group of nitrogen-containing heterocycles, providing diverse chemical structures and various biological activities .


Synthesis Analysis

Phenazines are mainly isolated from marine and terrestrial microorganisms . More than 100 different natural compounds and over 6000 synthetic derivatives have been found and investigated . The biosynthesis of phenazine-1-carboxamide involves complex biological processes .


Molecular Structure Analysis

Phenazine derivatives are a large group of planar nitrogen-containing heterocyclic compounds. The most important core structure is a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .


Chemical Reactions Analysis

Phenazine-1-carboxamide has been found to undergo various chemical reactions. For instance, PcnH catalyzes the hydrolysis of the amide bond of phenazine-1-carboxamide to produce phenazine-1-carboxylic acid .

Scientific Research Applications

Antitumor Potential

N-(3-bromophenyl)phenazine-1-carboxamide and its derivatives have shown promise as antitumor agents. Research has revealed that certain phenazine-1-carboxamides exhibit cytotoxicity against tumor cells, including leukemia and lung carcinoma. One study demonstrated the synthesis and evaluation of various N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides, highlighting the correlation between cytotoxicity and the electron-withdrawing power of substituents on the phenazine ring. These compounds have been found effective against L1210 leukemia in vitro and P388 leukemia and Lewis lung carcinoma in vivo (Rewcastle, Denny, & Baguley, 1987).

Antibacterial Properties

Phenazine-1-carboxamides, including N-(3-bromophenyl)phenazine-1-carboxamide, have demonstrated antibacterial properties. A study investigating N-aryl and N-heteryl phenazine-1-carboxamide derivatives found significant activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds inhibited the growth of both susceptible and resistant strains at comparable concentrations, highlighting their potential as agents for treating M. tuberculosis infections (De Logu et al., 2009).

Environmental Fate and Safety

The environmental fate and safety of phenazine-1-carboxamide, including its degradation, adsorption, and leaching in agricultural soils, have been studied. It was found that the degradation of this compound in soils follows first-order kinetics, with varying half-lives under different conditions. Factors like soil anaerobic microorganisms, organic matter content, and pH conditions are crucial in regulating its degradation. This study provides insights into evaluating the environmental and health risks of phenazine-1-carboxamide in agricultural settings (Ou et al., 2020).

Biocontrol and Pesticide Applications

Phenazine-1-carboxamide has been explored for its potential in biocontrol and as a pesticide. Studies have shown its antagonistic effects against fungal phytopathogens, making it an intriguing candidate for agricultural applications. Enhanced biosynthesis of phenazine-1-carboxamide by engineered strains of Pseudomonas chlororaphis indicates its potential for industrial-scale production as a biopesticide (Peng et al., 2018).

Anticancer Research

Research into bis(phenazine-1-carboxamides) has revealed that they exhibit growth inhibitory activity in various tumor cell lines and act as dual topoisomerase I/II-directed anticancer drugs. These compounds have shown preferential activity toward colon tumor lines and significant growth delays in tumor models, suggesting their potential as a new class of anticancer drugs (Spicer et al., 2000).

Mechanism of Action

Target of Action

N-(3-bromophenyl)phenazine-1-carboxamide is a novel fungicidal compound . The primary targets of this compound are the fungal phytopathogens, particularly Rhizoctonia solani . This compound exerts its effects by inhibiting the growth and development of these pathogens .

Mode of Action

The compound interacts with its targets by altering their microscopic morphology . It has been observed that the mycelium treated with this compound produces a red secretion and exhibits progressive creeping growth . Under a scanning electron microscope, hyphal swelling, uneven thickness, fractures, deformities, and hyphal surface warts increased . Under a transmission electron microscope, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .

Biochemical Pathways

The compound affects several biochemical pathways in the target organisms. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .

Pharmacokinetics

It is known that the compound is produced by certain strains of bacteria, particularly pseudomonas chlororaphis . The yield of the compound by these bacteria can be enhanced through genetic engineering .

Result of Action

The result of the compound’s action is the inhibition of fungal phytopathogens. This is achieved through the alteration of the microscopic morphology of the pathogens, leading to their inability to grow and develop normally . The compound also affects the expression of several genes in the target organisms, leading to changes in various biochemical pathways .

Action Environment

The action of N-(3-bromophenyl)phenazine-1-carboxamide is influenced by environmental factors. The compound is produced by bacteria found in the rhizosphere of plants , suggesting that it may be most effective in soil environments.

Future Directions

Phenazines show great pharmacological activity in various fields, such as antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity . Researchers continue to investigate these compounds and hope to develop them as medicines . The future directions could involve further exploration of the biosynthetic pathways and synthetic strategies, as well as the development of novel bacterial strains for industrial-scale biosynthesis of phenazine-1-carboxamide and other phenazine derivatives .

properties

IUPAC Name

N-(3-bromophenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O/c20-12-5-3-6-13(11-12)21-19(24)14-7-4-10-17-18(14)23-16-9-2-1-8-15(16)22-17/h1-11H,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKXBZVCGVRHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)phenazine-1-carboxamide

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